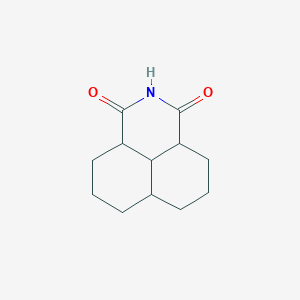
Decahydro-1,8-naphthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-1,8-naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a decahydro modification, enhancing its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Decahydro-1,8-naphthalimide can be synthesized through an aromatic nucleophilic substitution reaction. This involves the reaction of 4-bromo-1,8-naphthalic anhydride with appropriate nucleophiles under controlled conditions . The reaction typically requires solvents like acetonitrile and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions: Decahydro-1,8-naphthalimide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, involving nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalimide derivatives with varying degrees of hydrogenation .
科学研究应用
Decahydro-1,8-naphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its photophysical properties.
Biology: Employed in cellular imaging and as a DNA-targeting agent in anticancer research.
Medicine: Investigated for its potential as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the production of dyes for textiles and polymeric materials.
作用机制
The mechanism of action of decahydro-1,8-naphthalimide involves its interaction with molecular targets such as DNA and proteins. The compound’s photophysical properties allow it to bind to DNA, causing structural changes that can inhibit replication and transcription. This makes it a potent anticancer agent . Additionally, its fluorescent properties enable it to be used in cellular imaging, providing insights into cellular processes and structures .
相似化合物的比较
Decahydro-1,8-naphthalimide is unique compared to other 1,8-naphthalimide derivatives due to its enhanced stability and reactivity. Similar compounds include:
1,8-Naphthalimide: Known for its use in fluorescent dyes and chemosensors.
Naphthaladyn™ series: A library of 1,8-naphthalimide derivatives with potent biological activities.
Donor–acceptor substituted 1,8-naphthalimides: Used in organic light-emitting diodes and other optoelectronic applications.
These compounds share similar core structures but differ in their functional groups and applications, highlighting the versatility and adaptability of the 1,8-naphthalimide framework.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H17NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h7-10H,1-6H2,(H,13,14,15) |
InChI 键 |
PBFKPCWZHTXKCN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCCC3C2C(C1)C(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


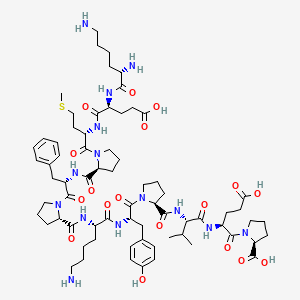
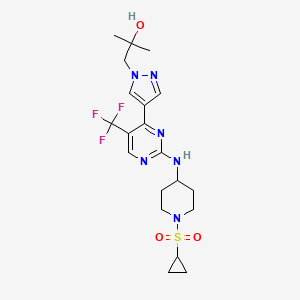
![(2S,3R)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-3-hydroxybutanamide](/img/structure/B12362543.png)
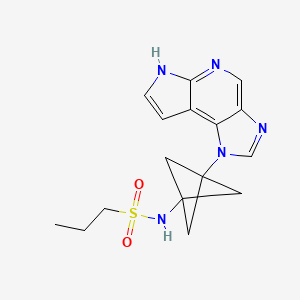
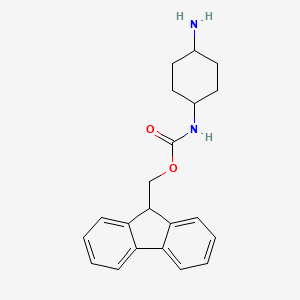
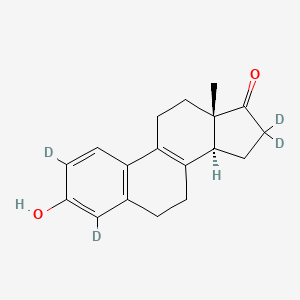
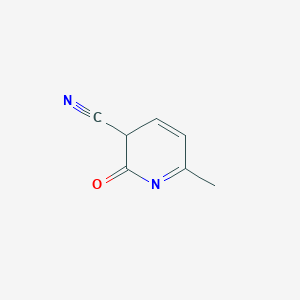

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
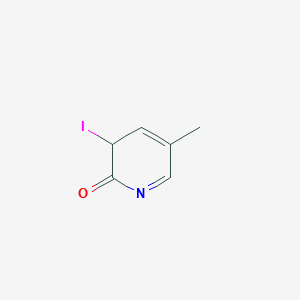
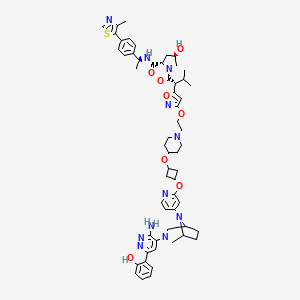
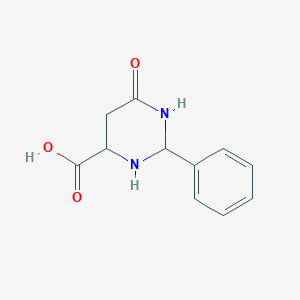
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)
